1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride
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Overview
Description
1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinium core substituted with a chlorobenzyl group, a thiazolyl group, and a toluidino-propenoyl moiety, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-chlorobenzyl chloride and 4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazole. These intermediates are then subjected to nucleophilic substitution reactions to form the final pyridinium chloride compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and thiazolyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl chloride: A simpler compound with a chlorobenzyl group.
4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazole: A key intermediate in the synthesis of the target compound.
Pyridinium chlorides: A class of compounds with a pyridinium core and various substituents.
Uniqueness
1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride is unique due to its complex structure, which combines multiple functional groups and moieties. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-[2-[1-[(4-chlorophenyl)methyl]pyridin-1-ium-3-yl]-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3OS.ClH/c1-18-5-11-23(12-6-18)28-14-13-24(31)25-19(2)29-26(32-25)21-4-3-15-30(17-21)16-20-7-9-22(27)10-8-20;/h3-15,17H,16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXLSCWEEZYBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=C(N=C(S2)C3=C[N+](=CC=C3)CC4=CC=C(C=C4)Cl)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=C(N=C(S2)C3=C[N+](=CC=C3)CC4=CC=C(C=C4)Cl)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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